molecular formula C9H8ClN3 B11903576 (5-Chloroquinolin-8-yl)hydrazine CAS No. 446830-53-1

(5-Chloroquinolin-8-yl)hydrazine

Cat. No.: B11903576
CAS No.: 446830-53-1
M. Wt: 193.63 g/mol
InChI Key: FXMUMQNKHIVWMI-UHFFFAOYSA-N
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Description

5-Chloro-8-hydrazinylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-hydrazinylquinoline typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:

    Chlorination: Starting with 4,7-dichloroquinoline, the compound is reacted with hydrazine hydrate.

    Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of 5-Chloro-8-hydrazinylquinoline.

Industrial Production Methods

Industrial production methods for 5-Chloro-8-hydrazinylquinoline involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-hydrazinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

5-Chloro-8-hydrazinylquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-8-hydrazinylquinoline involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell growth and proliferation, making it effective against certain types of bacteria and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-hydrazinylquinoline is unique due to the presence of both a chlorine atom and a hydrazinyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

446830-53-1

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

(5-chloroquinolin-8-yl)hydrazine

InChI

InChI=1S/C9H8ClN3/c10-7-3-4-8(13-11)9-6(7)2-1-5-12-9/h1-5,13H,11H2

InChI Key

FXMUMQNKHIVWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NN)Cl

Origin of Product

United States

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